1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound categorized as a pyrazole derivative. The compound features a complex structure with two pyrazole rings: one ring is substituted with an ethyl group and a fluorine atom, while the other is linked through a methanamine moiety. Its chemical formula is with a molecular weight of approximately 287.77 g/mol, and it is identified by the CAS number 1855950-05-8. The unique structural attributes of this compound suggest potential biological activities, making it of interest in medicinal chemistry.
The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine typically involves several multi-step organic reactions. The synthesis can begin with commercially available pyrazole derivatives which are then subjected to various chemical transformations.
Key Synthesis Steps:
The molecular structure of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine can be represented by its canonical SMILES notation: CCN1C(=C(C(=N1)C)CNCC2=CC=NN2C)F
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 287.77 g/mol |
IUPAC Name | 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]methanamine |
CAS Number | 1855950-05-8 |
The compound exhibits a complex arrangement that allows for various interactions with biological targets, which may be crucial for its pharmacological activity .
The compound undergoes several chemical reactions, which are essential for its functionalization and potential applications in medicinal chemistry.
Typical Reactions Include:
These reactions are critical for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is still under investigation. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors, potentially modulating specific biological pathways.
Such studies typically involve:
Relevant data on these properties would aid in understanding how the compound behaves under different conditions and its suitability for various applications .
The primary applications of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-Ethyl - 1H-pyrazol - 3 - yl)methyl]methanamine lie in medicinal chemistry, particularly in drug discovery and development. Its unique structural features suggest potential therapeutic applications, particularly in treating diseases that involve specific biological pathways.
Potential Scientific Uses:
Ongoing research aims to elucidate its efficacy and safety profiles in various biological contexts, paving the way for future therapeutic applications.
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8